molecular formula C19H13NO4 B2692576 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid CAS No. 2022152-71-0

4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

Cat. No.: B2692576
CAS No.: 2022152-71-0
M. Wt: 319.316
InChI Key: ZCPSJVXVYUXFHI-UHFFFAOYSA-N
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Description

4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid (CAS: 2022152-71-0) is a biphenyl-based ligand featuring a pyridyl group at the 4′-position and two carboxylic acid groups at the 3,5-positions of the biphenyl backbone (Fig. 1). This ligand is widely used in coordination chemistry and metal-organic framework (MOF) synthesis due to its rigid geometry and dual coordination sites. Its asymmetric unit forms hydrogen bonds and stable crystal structures, as observed in lead(II) coordination polymers . The pyridyl group enhances metal-binding affinity, while the carboxylic acids enable diverse coordination modes, making it suitable for constructing porous or stimuli-responsive materials.

Properties

IUPAC Name

5-(4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(22)16-9-15(10-17(11-16)19(23)24)13-3-1-12(2-4-13)14-5-7-20-8-6-14/h1-11H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPSJVXVYUXFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with 4’-amino-1,1’-biphenyl under specific conditions. The reaction typically proceeds through a series of steps, including bromination, amination, and carboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Antibacterial and Antiviral Activities

Research has demonstrated that derivatives of 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid exhibit promising antibacterial and antiviral properties. For instance, studies have shown that certain metal complexes derived from this compound can inhibit bacterial biofilm formation significantly. In one study, the manganese(II) complex of this compound reduced biofilm formation by up to 56% at a concentration of 0.5 mM against Pseudomonas aeruginosa .

Case Study: Antiviral Efficacy

A recent investigation into the antiviral potential of pyridine derivatives indicated that compounds similar to this compound showed effective inhibition against various viruses, including influenza and HIV. These findings suggest that modifications to the structure can enhance antiviral activity, making it a candidate for further development in antiviral therapies .

Metal-Organic Frameworks (MOFs)

The compound has been utilized in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. These frameworks have applications in gas storage, separation processes, and catalysis. For example, a study highlighted the synthesis of a MOF based on this compound that exhibited luminescent properties when excited at specific wavelengths .

Application AreaDescriptionReferences
Antibacterial ActivityInhibits biofilm formation of Pseudomonas aeruginosa
Antiviral ActivityEffective against influenza and HIV
Metal-Organic FrameworksUsed for gas storage and catalysis

Complex Formation

The ability of this compound to form stable complexes with various metals has been extensively studied. These complexes often exhibit unique electronic properties that can be harnessed for applications in sensors and electronic devices. For instance, complexes formed with lead(II) have shown interesting structural characteristics that can be exploited for material design .

Mechanism of Action

The mechanism of action of 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties, such as enhanced gas adsorption and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in MOFs or interacting with biological targets in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

4'-(1H-Tetrazol-5-yl)-[1,1'-Biphenyl]-3,5-dicarboxylic Acid (TBDA)
  • Structure : Replaces the pyridyl group with a tetrazole ring.
  • MOF Application : Forms Zn-TBDA, a pH- and temperature-responsive MOF for drug delivery .
  • Key Findings :
    • pH Sensitivity : At pH 6.5, 61% drug (methotrexate) release over 48 h vs. 43% at pH 7.4 .
    • Temperature Sensitivity : At 42°C, 80% release vs. 43% at 37°C (pH 7.4) .
  • Comparison : The tetrazole group introduces stronger pH and thermal responsiveness compared to the pyridyl analogue, likely due to protonation and structural flexibility differences .
4',4'''-(Pyridine-3,5-diyl)bis([1,1'-Biphenyl]-3,5-dicarboxylic Acid) (H4L2)
  • Structure : Two biphenyl dicarboxylate units linked via a pyridine ring .
  • MOF Application : Synthesizes MFM-172 (Cu-based) for gas storage or catalysis.
  • Key Features : The extended π-conjugation and methyl substituents enhance framework stability and porosity .
  • Comparison : The pyridine linker creates a more rigid framework than the single pyridyl group in the parent compound, favoring gas adsorption applications.
4',4'''-Oxybis([1,1'-Biphenyl]-3,5-dicarboxylic Acid)
  • Structure : Ether-linked biphenyl dicarboxylate units (CAS: 1570096-83-1) .
  • Properties : Molecular weight = 498.44; purity = 95%.
H6NBPD (4',4''',4'''''-Nitrilotris([1,1'-Biphenyl]-3,5-dicarboxylic Acid))
  • Structure : Triphenylamine core with three biphenyl dicarboxylate arms .
  • MOF Application : MFM-115a (Cu-based) achieves 208 v/v methane storage capacity.
  • Comparison : The triphenylamine core provides a rigid, symmetric framework, outperforming simpler ligands in gas uptake .
H8ETTB (4-[1,2,2-Tris(3,5-Dicarboxybiphenyl-4-yl)ethenyl]-biphenyl-3,5-dicarboxylic Acid)
  • Structure : Branched ethenyl linker with multiple carboxylates (CAS: 1420471-57-3) .
  • Properties : Soluble in DMF/DMSO; molecular weight = 988.7.

Drug Delivery and Stability

Property 4'-(Pyridin-4-yl)-[1,1'-Biphenyl]-3,5-dicarboxylic Acid TBDA (Tetrazole Analogue)
pH Sensitivity Moderate (protonation at acidic pH) High (61% release at pH 6.5)
Temperature Sensitivity Limited data High (80% release at 42°C)
Coordination Sites Pyridyl N + 2 carboxylates Tetrazole N + 2 carboxylates
MOF Stability Stable H-bonding network Acid-labile

Biological Activity

4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a biphenyl backbone and pyridine substitution, suggests various biological activities. This article reviews the compound's biological activity, focusing on its antibacterial, antiviral, and anticancer properties based on available research findings.

  • Molecular Formula : C19H13NO4
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 2022152-71-0
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have investigated the antibacterial properties of various derivatives of biphenyl compounds. While specific data on this compound is limited, its structural analogs have shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 274 μg/mL against Pseudomonas aeruginosa .

The presence of the pyridine ring may enhance the interaction with bacterial enzymes or membranes, contributing to its potential antibacterial effects.

Antiviral Activity

The compound's structural characteristics suggest potential antiviral activity. Research into similar pyridine-containing compounds has indicated effectiveness against various viral targets:

  • Compounds with similar frameworks have demonstrated inhibition of viral replication at micromolar concentrations (EC50 values ranging from 5 to 28 μM) .

While direct studies on the antiviral efficacy of this compound are scarce, its structural relatives are being explored for their ability to inhibit viral enzymes and replication processes.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in cancer cells, has been a focal point in related research:

  • Inhibitors targeting DHFR have shown efficacy in treating various cancers by disrupting nucleotide synthesis necessary for cell proliferation .

Study on Manganese(II) Complexes

A notable study explored manganese(II) complexes with heteroaromatic ligands similar to our compound. These complexes exhibited significant antibacterial and anti-biofilm activities:

ComplexMIC (μg/mL)Biofilm Reduction (%)
Mn-pyCOOH-H2O27453% at 0.5 mM
[Mn-pyCOOH-H2O]n39948% at 0.5 mM

These findings suggest that the incorporation of similar heteroaromatic moieties can enhance biological activity .

Synthesis and Structure-Activity Relationship

Research into the synthesis of pyridine derivatives has revealed that modifications to the biphenyl structure can significantly alter biological activity. For example:

  • Variations in substituents on the pyridine ring have been linked to increased potency against specific targets such as kinases and DHFR .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid?

  • Methodology : Utilize Suzuki-Miyaura cross-coupling to link pyridinyl and biphenyl moieties, followed by hydrolysis of ester-protected carboxyl groups. For example, describes multi-step reactions using Pd(PPh₃)₄ catalysts and optimized conditions (toluene, 110°C, 16 h) to achieve ~82% yield in analogous biphenyl systems. Purification via recrystallization or column chromatography is critical to isolate the dicarboxylic acid form .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic proton environments (pyridinyl H: δ 8.5–7.5 ppm; biphenyl H: δ 7.0–7.4 ppm) and carboxylate signals (δ ~170 ppm in ¹³C).
  • FT-IR : Confirm carboxylate O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M-H]⁻ at m/z 349.1 for C₁₉H₁₃NO₄). Similar validation methods are applied in and for related carboxylate derivatives .

Q. What precautions are necessary for handling this compound in the lab?

  • Guidelines :

  • Avoid inhalation or skin contact; use PPE (gloves, goggles) as per and , which highlight first-aid measures for similar dicarboxylic acids (e.g., rinsing with water for skin/eye exposure) .
  • Store in a dry, inert atmosphere to prevent carboxylate group degradation.

Advanced Research Questions

Q. How can this compound be used to design metal-organic frameworks (MOFs)?

  • Methodology : Leverage its rigid biphenyl backbone and carboxylate/pyridinyl donor sites to coordinate metal nodes (e.g., Zn²⁺, Cu²⁺). discusses analogous terpyridine-dicarboxylate ligands forming MOFs for CO₂ reduction, suggesting similar strategies for tuning porosity and catalytic activity . Optimize solventothermal synthesis (e.g., DMF/H₂O at 80–120°C) and characterize via PXRD and BET surface area analysis.

Q. What strategies resolve contradictions in crystallographic data for coordination polymers derived from this ligand?

  • Analysis : Compare single-crystal X-ray diffraction (SCXRD) data with computational models (e.g., DFT). and emphasize resolving torsional angles in pyridinyl-biphenyl systems, where minor synthetic variations (e.g., solvent polarity) can alter packing motifs . Use Rietveld refinement for bulk phase purity checks.

Q. How does substituent positioning affect thermodynamic stability in biphenyl-based ligands?

  • Experimental Design : Synthesize isomers (e.g., 3,5-dicarboxy vs. 2,6-dicarboxy substitution) and compare thermal stability via TGA/DSC. notes that steric effects from methyl groups in analogous compounds increase decomposition temperatures by ~50°C . Pair with Hirshfeld surface analysis to correlate stability with intermolecular interactions.

Data Contradiction Analysis

Q. Why do reported yields vary for Suzuki coupling steps in related biphenyl syntheses?

  • Root Cause : Catalyst loading (e.g., 2–5 mol% Pd) and base selection (NaHCO₃ vs. K₂CO₃) significantly impact efficiency. shows yield disparities (70% vs. 75%) under similar conditions, attributed to trace moisture or oxygen in solvents . Replicate reactions under strict inert conditions (Schlenk line) for consistency.

Methodological Tables

Technique Application Key Parameters Reference
SCXRDResolve ligand-metal coordination geometryλ = 0.71073 Å (Mo-Kα), T = 100–298 K
TGAAssess thermal stabilityHeating rate: 10°C/min, N₂ atmosphere
BET Surface AnalysisMOF porosity measurementN₂ adsorption at 77 K, degas at 150°C

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